molecular formula C16H15BrN2OS B3548220 N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide

Cat. No.: B3548220
M. Wt: 363.3 g/mol
InChI Key: OWVXGYLAZSJUPN-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and an ethylbenzamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-2-11-6-8-12(9-7-11)15(20)19-16(21)18-14-5-3-4-13(17)10-14/h3-10H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVXGYLAZSJUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide typically involves the reaction of 3-bromophenyl isothiocyanate with 4-ethylbenzamide. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to bacterial cell death. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide can be compared with other thiourea derivatives, such as:

    N-[(3-bromophenyl)carbamothioyl]benzamide: Similar structure but lacks the ethyl group on the benzamide moiety.

    N-[(3-bromophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: Contains a propan-2-yloxy group instead of an ethyl group.

    N-(3-bromophenyl)-3-{[(4-methoxyphenyl)carbamothioyl]oxy}benzamide: Features a methoxyphenyl group in place of the ethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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